molecular formula C15H10BrNO2 B10844701 5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol

5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol

Cat. No.: B10844701
M. Wt: 316.15 g/mol
InChI Key: BLXVDNNULRNBGB-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a hydroxyphenyl group in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic bromination of 2-(4-hydroxy-phenyl)-quinolin-6-ol using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methoxy-phenyl)-quinolin-6-ol
  • 5-Bromo-2-(4-chloro-phenyl)-quinolin-6-ol
  • 5-Bromo-2-(4-ethyl-phenyl)-quinolin-6-ol

Uniqueness

5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This property can improve its bioavailability and effectiveness in biological systems compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

5-bromo-2-(4-hydroxyphenyl)quinolin-6-ol

InChI

InChI=1S/C15H10BrNO2/c16-15-11-5-6-12(9-1-3-10(18)4-2-9)17-13(11)7-8-14(15)19/h1-8,18-19H

InChI Key

BLXVDNNULRNBGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(C=C3)O)Br)O

Origin of Product

United States

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